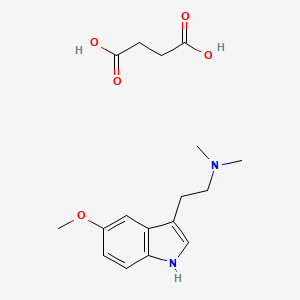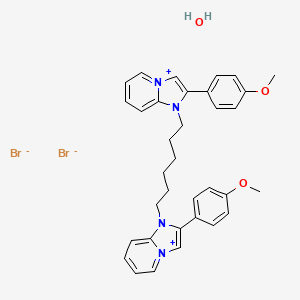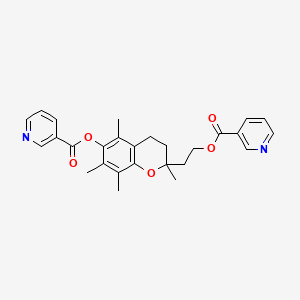
N(alpha)-Phosphorylalanylproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-Phosphorylalanylproline is a synthetic compound that combines the amino acids alanine and proline with a phosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Phosphorylalanylproline typically involves the phosphorylation of alanylproline. One common method is the reaction of alanylproline with a phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with the temperature maintained at a low level to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors. The process parameters, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the product. Purification steps, including crystallization or chromatography, are employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
N(alpha)-Phosphorylalanylproline can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions, leading to the formation of different phosphorylated derivatives.
Reduction: Reduction reactions can modify the phosphoryl group, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
N(alpha)-Phosphorylalanylproline has several scientific research applications:
Chemistry: It is used as a model compound to study phosphorylation reactions and their effects on peptide structure and function.
Biology: The compound is investigated for its role in cellular signaling pathways involving phosphorylation.
Medicine: Research explores its potential as a therapeutic agent, particularly in modulating enzyme activity and protein interactions.
Industry: It is used in the development of biochemical assays and as a reagent in synthetic chemistry
Wirkmechanismus
The mechanism of action of N(alpha)-Phosphorylalanylproline involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation events, thereby modulating the activity of target proteins. This interaction can influence various cellular pathways, including signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphorylated peptides and amino acids, such as phosphorylserine and phosphorylthreonine. These compounds share structural similarities but differ in their specific amino acid composition and phosphorylation sites .
Uniqueness
N(alpha)-Phosphorylalanylproline is unique due to its specific combination of alanine and proline with a phosphoryl group. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other phosphorylated peptides .
Eigenschaften
CAS-Nummer |
76166-63-7 |
|---|---|
Molekularformel |
C8H15N2O6P |
Molekulargewicht |
266.19 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-(phosphonoamino)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15N2O6P/c1-5(9-17(14,15)16)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4H2,1H3,(H,12,13)(H3,9,14,15,16)/t5-,6-/m0/s1 |
InChI-Schlüssel |
UGGHNDGDVCUWQX-WDSKDSINSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NP(=O)(O)O |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)O)NP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


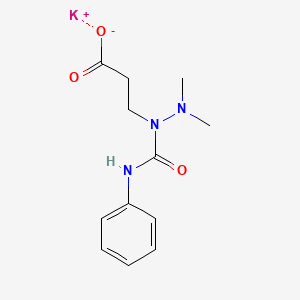
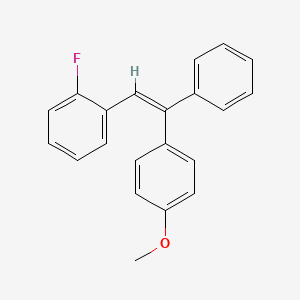
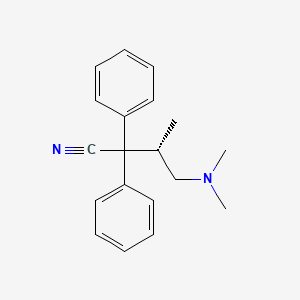
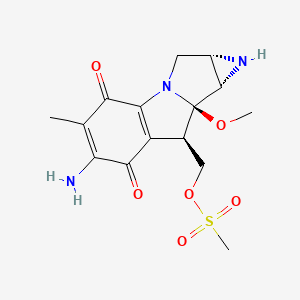



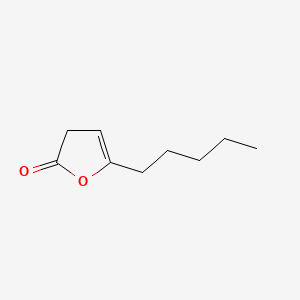
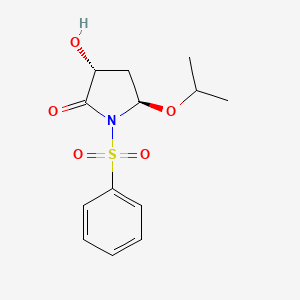
![2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate](/img/structure/B12763768.png)

